3-(Thiolan-2-yl)prop-2-ynoic acid
Description
Contextualizing Thiolane-Substituted Propiolic Acids within Organic Chemistry
Thiolane-based organic compounds have garnered significant attention due to their presence in numerous bioactive natural products and their utility as synthetic intermediates. nih.gov The thiolane unit, a five-membered ring containing a sulfur atom, can confer specific stereochemical and electronic properties to a molecule. nih.gov When this heterocyclic system is appended to a propiolic acid, a molecule with both a carboxylic acid and an alkyne functional group, the result is a bifunctional building block with considerable synthetic potential. Research into thiolane-based therapeutics has highlighted the importance of this sulfur-containing motif in molecules exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. nih.gov
Significance of Alkyne Carboxylic Acids as Versatile Synthetic Intermediates
Alkyne carboxylic acids, also known as propiolic acids, are highly valuable building blocks in organic synthesis. researchgate.netnih.gov The presence of the electron-withdrawing carboxylic acid group activates the alkyne for various nucleophilic addition reactions. Furthermore, the carbon-carbon triple bond can participate in a wide array of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and reductions, to generate diverse molecular architectures. nih.gov The conversion of alkynes to carboxylic acids through methods like ozonolysis or oxidation with potassium permanganate (B83412) is a well-established transformation. chemistrysteps.comorganic-chemistry.org This reactivity underscores the role of alkyne carboxylic acids as precursors to other important functional groups. The versatility of alkynes allows them to serve as synthetic equivalents for carbonyl compounds, providing a less conventional yet powerful approach to constructing complex molecules. nih.gov
Overview of Research Trajectories for Sulfide-Containing Organic Molecules
Organic sulfide (B99878) compounds are a cornerstone of modern organic synthesis and are integral to numerous pharmaceuticals, agrochemicals, and materials. ontosight.ainumberanalytics.com The sulfur atom in these molecules imparts unique chemical properties that are leveraged in a multitude of synthetic transformations. numberanalytics.com Current research in this area is focused on developing more efficient and sustainable methods for creating carbon-sulfur bonds and exploring novel applications for the resulting sulfide-containing molecules. numberanalytics.commdpi.com The ability of sulfides to mediate complex ring-forming reactions and undergo stereoselective synthesis makes them particularly valuable in the construction of intricate molecular targets. numberanalytics.com Moreover, the study of sulfane sulfur-containing biomolecules, which feature sulfur-sulfur bonds, is an emerging field with implications for understanding various physiological and pathophysiological processes. nih.gov
Interactive Data Table: Physicochemical Properties of 3-(Thiolan-2-yl)prop-2-ynoic Acid
| Property | Value |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| Canonical SMILES | C1CC(SC1)C#CC(=O)O |
| InChI Key | BROJIAURVPBMDL-UHFFFAOYSA-N |
| pKa (Predicted) | ~2.5 |
Interactive Data Table: Related Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Thiophene (B33073) | C₄H₄S | 84.14 | Aromatic five-membered ring with a sulfur atom. wikipedia.org |
| Propiolic acid | C₃H₂O₂ | 70.05 | Simplest acetylenic carboxylic acid. wikipedia.org |
| Thioacetic acid | C₂H₄OS | 76.12 | A thiocarboxylic acid where one oxygen of acetic acid is replaced by sulfur. wikipedia.org |
| 3-(2-Thienyl)propanoic acid | C₇H₈O₂S | 156.20 | An isomer of the title compound where the sulfur is in an aromatic thiophene ring. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-(thiolan-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |
InChI Key |
BROJIAURVPBMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C#CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Thiolan 2 Yl Prop 2 Ynoic Acid and Analogues
Strategies for the Construction of the Prop-2-ynoic Acid Moiety
The prop-2-ynoic acid fragment, also known as propiolic acid, is a versatile building block in organic synthesis. Its preparation can be approached through various advanced methods, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Oxidative Cleavage Approaches for Terminal Alkynes to Carboxylic Acids
A prominent strategy for the synthesis of carboxylic acids involves the oxidative cleavage of a carbon-carbon triple bond. This transformation can be particularly useful when starting from a more complex terminal alkyne, allowing for the direct installation of the carboxyl group.
Common and effective methods for the oxidative cleavage of alkynes include ozonolysis and permanganate (B83412) oxidation. In ozonolysis, the alkyne is treated with ozone, followed by an oxidative workup, typically with hydrogen peroxide, to yield the corresponding carboxylic acids. For a terminal alkyne, this process results in the formation of a carboxylic acid with one less carbon atom and carbon dioxide.
Potassium permanganate (KMnO4) under strong oxidative conditions (e.g., heating in a basic solution) can also cleave the triple bond to afford carboxylic acids. Similar to ozonolysis, a terminal alkyne will yield a carboxylic acid and carbon dioxide. The reaction proceeds through an intermediate diketone which is subsequently cleaved. While effective, these methods can sometimes be harsh and may not be suitable for substrates with sensitive functional groups.
More recent advancements have focused on developing milder and more selective oxidative cleavage methods. For instance, ruthenium-catalyzed oxidations have shown promise in this regard.
| Oxidative Cleavage Method | Reagents | Products from Terminal Alkyne | Key Features |
| Ozonolysis | 1. O3; 2. H2O2 | Carboxylic Acid + CO2 | Generally high yields, but requires specialized equipment for ozone generation. |
| Permanganate Oxidation | KMnO4, heat, base | Carboxylic Acid + CO2 | Strong oxidizing agent, cost-effective, but can lack selectivity with complex molecules. |
| Ruthenium-catalyzed Oxidation | RuCl3, NaIO4 | Carboxylic Acid + CO2 | Can be performed under milder conditions compared to traditional methods. |
Modular Alkyne Synthesis via Coupling Reactions of Carboxylic Esters
The construction of the prop-2-ynoic acid moiety can also be achieved through modular approaches that involve the coupling of smaller fragments. These methods offer a high degree of flexibility and control over the final structure.
Decarboxylative coupling reactions have emerged as a powerful tool in this context. These reactions utilize carboxylic acids or their derivatives as coupling partners, which are often readily available and stable. For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been adapted for use with carboxylic acid derivatives. In some variations, the carboxylic acid itself can be used as a precursor to an organometallic reagent that then participates in the coupling reaction.
Another innovative approach involves the decarbonylative Sonogashira cross-coupling of carboxylic acid derivatives. This method allows for the direct coupling of a carboxylic acid with a terminal alkyne, with the loss of carbon monoxide, to form an internal alkyne. This strategy provides a novel disconnection for the synthesis of substituted alkynes.
Recent research has also explored the use of redox-active esters derived from carboxylic acids in nickel- or iron-catalyzed decarboxylative alkynylation reactions. This methodology is tolerant of a wide range of functional groups and provides access to both terminal and internal alkynes.
| Coupling Reaction | Catalysts/Reagents | Key Features |
| Decarboxylative Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Utilizes readily available carboxylic acids as coupling partners. |
| Decarbonylative Sonogashira Coupling | Palladium catalyst | Direct coupling of carboxylic acids with terminal alkynes. |
| Ni/Fe-catalyzed Decarboxylative Alkynylation | Nickel or Iron catalyst, Redox-active esters | Broad functional group tolerance, access to terminal and internal alkynes. |
Direct Synthetic Approaches for Propiolic Acids and Their Derivatives
Direct methods for the synthesis of propiolic acids often involve the carboxylation of acetylene or its derivatives. A classical approach is the reaction of an acetylide salt (e.g., sodium acetylide) with carbon dioxide. This method, however, can present challenges in terms of handling the highly reactive acetylide.
More contemporary methods focus on the direct carboxylation of terminal alkynes with carbon dioxide, often facilitated by a suitable catalyst. Transition metal catalysts, such as those based on copper or silver, have been shown to promote this transformation under milder conditions. The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also been explored for the carboxylation of terminal alkynes.
A notable "green" approach involves the carboxylation of acetylene with carbon dioxide under pressure in the presence of a base. This method avoids the pre-formation of a stoichiometric metal acetylide and can be part of a more sustainable process.
| Direct Carboxylation Method | Reagents/Catalyst | Key Features |
| Acetylide Carboxylation | Metal acetylide, CO2 | A traditional and fundamental approach. |
| Catalytic Carboxylation | Transition metal catalyst (Cu, Ag), CO2 | Milder reaction conditions compared to the use of stoichiometric acetylides. |
| Organocatalytic Carboxylation | N-Heterocyclic Carbene, CO2 | Metal-free approach to propiolic acid synthesis. |
| Pressure-based Carboxylation | Acetylene, CO2, Base | A more sustainable approach that avoids stoichiometric metal waste. |
Formation of Acyl Chlorides from Propynoic Acids as Key Synthetic Intermediates
Propynoic acids can be converted into more reactive derivatives, such as acyl chlorides, to facilitate subsequent transformations, for example, esterification or amidation. Prop-2-ynoyl chloride is a valuable intermediate due to its high reactivity.
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common reagents for this purpose include thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), and phosphorus pentachloride (PCl5).
The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups within the molecule. Thionyl chloride is often a convenient choice as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. Oxalyl chloride is also highly effective and often used for its mild reaction conditions, typically in the presence of a catalytic amount of dimethylformamide (DMF).
Given the potential for instability and polymerization of conjugated systems, the conversion of propynoic acid to its acyl chloride should be performed under carefully controlled, mild conditions.
| Reagent | Byproducts | Key Features |
| Thionyl Chloride (SOCl2) | SO2 (g), HCl (g) | Gaseous byproducts are easily removed, simplifying purification. |
| Oxalyl Chloride ((COCl)2) | CO (g), CO2 (g), HCl (g) | Often used under mild conditions with catalytic DMF. |
| Phosphorus Pentachloride (PCl5) | POCl3 (l), HCl (g) | A strong chlorinating agent; the liquid byproduct requires separation. |
Methodologies for Thiolane Ring Integration
The thiolane (tetrahydrothiophene) ring is a five-membered saturated heterocycle containing a sulfur atom. The stereoselective introduction of this moiety, particularly with substitution at the 2-position, is a key challenge in the synthesis of the target molecule.
Stereoselective Introduction and Functionalization of the Thiolane Moiety
The asymmetric synthesis of 2-substituted thiolanes can be achieved through a variety of advanced synthetic methods. Organocatalysis has emerged as a particularly powerful strategy for the enantioselective construction of these heterocyclic systems.
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to highly functionalized and stereochemically complex thiolanes. For example, organocatalytic Michael-aldol domino reactions between α,β-unsaturated aldehydes and sulfur-containing nucleophiles can lead to the formation of chiral tetrahydrothiophenes with excellent enantioselectivity. The choice of catalyst, often a proline derivative, and reaction conditions can influence the stereochemical outcome.
Another approach involves the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated carbonyl compounds, followed by a subsequent cyclization step. The use of chiral catalysts, such as bifunctional thiourea or squaramide catalysts, can effectively control the stereochemistry of the initial Michael addition, thereby setting the stereocenter that directs the subsequent ring closure.
Furthermore, the enzymatic resolution of racemic thiolane derivatives or the use of chiral starting materials derived from the chiral pool are also viable strategies for accessing enantiomerically pure 2-substituted thiolanes.
| Stereoselective Method | Catalyst/Strategy | Key Features |
| Organocatalytic Domino Reactions | Chiral proline derivatives | Efficient construction of multiple stereocenters in a single step with high enantioselectivity. |
| Asymmetric Sulfa-Michael Addition/Cyclization | Chiral thiourea or squaramide catalysts | Stepwise approach allowing for good stereocontrol in the initial C-S bond formation. |
| Enzymatic Resolution | Lipases or other enzymes | Separation of enantiomers from a racemic mixture. |
| Chiral Pool Synthesis | Readily available chiral starting materials | Utilizes naturally occurring chirality to build the desired stereocenter. |
Ring-Closing Strategies for Saturated Sulfur Heterocycles in Related Systems
The construction of saturated sulfur heterocycles, such as the thiolane ring found in 3-(thiolan-2-yl)prop-2-ynoic acid, is a key challenge in organic synthesis. Among the powerful techniques available, Ring-Closing Metathesis (RCM) has emerged as a versatile and widely used method for forming a variety of unsaturated and subsequently saturated rings, including those containing sulfur. acs.orgwikipedia.org
RCM is a metal-catalyzed reaction that involves the intramolecular metathesis of a diene (a molecule with two alkene groups) to form a cyclic alkene and a small, volatile byproduct like ethylene. wikipedia.org This method is favored for its functional group tolerance and its applicability to the synthesis of small, medium, and large ring systems. acs.orgku.edu The resulting unsaturated heterocycle can then be readily reduced to the desired saturated system, such as thiolane, through standard hydrogenation procedures.
The success of RCM largely depends on the catalyst used. The most common and effective catalysts are based on ruthenium and molybdenum, such as the Grubbs and Schrock catalysts, respectively. acs.org These catalysts have demonstrated exceptional reactivity and have made the assembly of sulfur heterocycles significantly more straightforward than traditional methods. acs.org The general approach involves synthesizing a sulfur-containing precursor with two terminal alkene appendages, which then undergoes the catalytic ring-closing reaction. acs.org
The application of RCM is not limited to simple heterocycles but extends to the construction of complex polycyclic systems and pharmacologically relevant scaffolds like sultams and cyclic sulfamides. ku.edu This highlights the robustness and broad scope of RCM in accessing diverse sulfur-containing cyclic structures.
Table 1: Key Features of Ring-Closing Metathesis (RCM) for Sulfur Heterocycle Synthesis
| Feature | Description | Relevant Catalysts | References |
| Reaction Type | Intramolecular olefin metathesis of a sulfur-containing diene. | Grubbs catalysts (Ruthenium-based), Schrock catalysts (Molybdenum-based). | acs.orgwikipedia.org |
| Product | Initially forms an unsaturated sulfur heterocycle. | acs.org | |
| Post-RCM Step | Hydrogenation of the double bond to yield the saturated heterocycle (e.g., thiolane). | Standard hydrogenation catalysts (e.g., Pd/C). | |
| Advantages | High functional group tolerance, applicable to various ring sizes, atom-economical. | wikipedia.orgku.edu | |
| Applications | Synthesis of simple heterocycles, polycycles, sultams, and other pharmacologically active compounds. | ku.edu |
Convergent and Divergent Synthesis Strategies for Bridging Moieties
The assembly of the final this compound structure can be approached in two primary ways: convergent synthesis, where the two main fragments are prepared separately before being joined, and divergent synthesis, where a common intermediate is modified to create the final structure.
In a convergent approach, the thiolane ring is synthesized first and then coupled with a three-carbon chain containing the alkyne and carboxylic acid (or a precursor). This strategy relies on robust carbon-carbon bond-forming reactions that can connect an sp-hybridized carbon (from the alkyne) to the thiolane ring.
A prominent example of such a reaction is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While directly coupling a saturated heterocycle like thiolane via this method is not standard, a related strategy would involve a functionalized thiolane (e.g., a halo-thiolane or a thiolane with a boronic acid handle for Suzuki coupling) and a suitable alkyne partner. Thiol-yne coupling, the addition of a thiol to an alkyne, represents another powerful "click chemistry" approach for linking molecular fragments, often proceeding under mild conditions. researchgate.net These methods allow for the efficient and modular assembly of the target molecule from well-defined, pre-synthesized building blocks.
A divergent or late-stage functionalization (LSF) approach involves introducing the thiolane moiety onto a pre-existing alkyne framework. LSF is a highly valuable strategy in medicinal chemistry and materials science as it allows for the rapid diversification of complex molecules from a common precursor. mpg.dempg.de This approach would begin with a molecule like prop-2-ynoic acid or its ester derivative, followed by the addition of the sulfur-containing ring.
This could be achieved through various methods, including the hydrofunctionalization of the alkyne. nih.gov For instance, a reaction could be designed where a bifunctional reagent containing the necessary atoms for the thiolane ring adds across the triple bond, followed by subsequent cyclization. Transition-metal-catalyzed reactions are often employed for such transformations, enabling the functionalization of alkynes with a wide range of organic groups. acs.org The development of non-metallic, Lewis acid-promoted hydrofunctionalization also presents a streamlined and efficient platform for this type of transformation. nih.gov This strategy is particularly powerful for creating libraries of related compounds for biological screening. nih.govacs.org
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient and selective synthesis of the alkyne carboxylic acid portion of the target molecule. Both metal-based and metal-free systems, as well as modern photochemical and electrochemical methods, offer powerful tools for this transformation.
The formation of alkyne carboxylic acids (propiolic acids) is a fundamental transformation in organic synthesis. researchgate.net
Metal-Mediated Protocols: Transition metals are widely used to catalyze the addition of carboxylic acids to alkynes. mdpi.com Catalysts based on palladium, gold, copper, and ruthenium can activate the C-C triple bond, facilitating the addition of a carboxyl group. mdpi.comuniovi.es For terminal alkynes, carboxylation with carbon dioxide (CO₂) is a highly atom-economical method. This reaction can be catalyzed by various metals, including silver, gold, and copper, to efficiently produce the desired alkynyl carboxylic acids. mdpi.com
Metal-Free Protocols: While historically dominated by transition metals, there is a growing interest in developing metal-free alternatives to avoid issues of cost and toxicity. nih.gov One approach involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, to mediate the oxidative decarboxylation of propiolic acids, although this is more for derivatization than formation. rsc.org More direct metal-free methods for the carboxylation of alkynes can be achieved under specific conditions, for example, using strong bases to generate an acetylide anion which then reacts with CO₂. google.comk-online.com These methods offer a more sustainable and often operationally simpler alternative to metal-catalyzed reactions. rsc.orgk-online.com
Table 2: Comparison of Protocols for Alkyne Carboxylic Acid Formation
| Protocol | Catalyst/Reagent Examples | Key Features | References |
| Metal-Mediated | Pd, Au, Cu, Ru complexes | High efficiency and selectivity; often mild reaction conditions. | mdpi.comuniovi.es |
| Ag, Au, Cu with CO₂ | Atom-economical carboxylation of terminal alkynes. | mdpi.com | |
| Metal-Free | Strong bases (e.g., n-BuLi) followed by CO₂ | Avoids transition metal contamination; conceptually simple. | google.com |
| Organocatalysts | Can offer high stereoselectivity in certain transformations. | nih.gov |
Photochemical and Electrochemical Methods for Alkyne Functionalization
In recent years, photochemistry and electrochemistry have emerged as powerful and sustainable tools for organic synthesis, including the functionalization of alkynes. rsc.orgoaepublish.com These methods utilize light or electricity, respectively, as "traceless" reagents to drive chemical reactions, often under mild conditions. rsc.orgmdpi.com
Photochemical Methods: Visible light photocatalysis can enable a wide range of alkyne transformations. rsc.org By using a photocatalyst that absorbs light, it's possible to generate reactive radical intermediates from alkynes, which can then undergo various functionalization reactions. rsc.orgresearchgate.net This includes methods for difunctionalization, annulation, and cycloaddition. rsc.org For instance, photocatalytic systems can be used to generate acyl radicals from aldehydes, which can then add to alkynes to form ynones, a related class of compounds. acs.org This highlights the potential for light-mediated C-C bond formation relevant to the synthesis of complex alkyne derivatives.
Mechanistic Investigations of Chemical Transformations Involving 3 Thiolan 2 Yl Prop 2 Ynoic Acid
Reactivity of the Alkyne Moiety in Conjugated Systems
The alkyne functionality in 3-(Thiolan-2-yl)prop-2-ynoic acid is the primary site for a variety of addition and functionalization reactions. Its reactivity is modulated by the electron-withdrawing nature of the adjacent carboxylic acid group.
Nucleophilic and Electrophilic Addition Reactions to the Carbon-Carbon Triple Bond
The carbon-carbon triple bond of alkynes is an electron-rich region, making it susceptible to attack by electrophiles. numberanalytics.com However, the sp-hybridized carbons of the alkyne are more electronegative and hold the π-electrons more tightly compared to sp2-hybridized carbons in alkenes, which can make alkynes less reactive towards electrophiles than alkenes. msu.edulibretexts.org Electrophilic addition to unsymmetrical alkynes typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon. libretexts.orgchemistrysteps.com
Conversely, the sp-hybridized carbons also render the alkyne more electrophilic than a corresponding alkene, allowing for nucleophilic addition reactions, especially when the triple bond is activated by an electron-withdrawing group like a carboxylic acid. msu.edu In the case of this compound, the carboxylic acid group polarizes the triple bond, making the carbon atom beta to the carboxyl group more electrophilic and thus the primary site for nucleophilic attack. This is a form of conjugate addition. wikipedia.orgfiveable.me
Table 1: Predicted Regioselectivity in Addition Reactions
| Reaction Type | Reagent | Predicted Major Product | Rationale |
|---|---|---|---|
| Electrophilic Addition | HBr | 3-Bromo-3-(thiolan-2-yl)propenoic acid | Markovnikov's rule predicts the addition of the proton to the carbon with more hydrogen atoms (the terminal alkyne carbon if the carboxylic acid is not considered, but electronic effects of the conjugated system dominate). libretexts.orgchemistrysteps.com |
| Nucleophilic Addition | Nu:- (e.g., R₂CuLi) | 3-(Nucleophile)-3-(thiolan-2-yl)propenoic acid | The electron-withdrawing carboxylic acid group makes the β-carbon the preferred site for nucleophilic attack (conjugate addition). fiveable.mecsbsju.edu |
Cycloaddition Reactions, Including "Click" Chemistry Variations (e.g., Thiol-Yne, Amino-Yne)
The alkyne moiety is an excellent participant in various cycloaddition reactions, providing a pathway to construct cyclic and heterocyclic systems. wiley-vch.de
Thiol-Yne Reactions: This "click" chemistry reaction involves the addition of a thiol to an alkyne. wikipedia.org The reaction can be initiated by radicals or UV irradiation and typically proceeds via an anti-Markovnikov addition to yield an alkenyl sulfide (B99878). wikipedia.orgrsc.org A key feature of the thiol-yne reaction is the potential for a second addition of a thiol to the resulting vinyl sulfide, leading to a dithioether product. d-nb.infoacs.org The mechanism involves the formation of a thiyl radical which adds to the alkyne, followed by hydrogen abstraction from another thiol molecule. rsc.orgacs.org
Amino-Yne Reactions: The reaction of amines with activated alkynes, such as those conjugated to an electron-withdrawing group, can proceed spontaneously without a catalyst. mdpi.comrsc.org This "click" reaction is highly efficient and atom-economical. mdpi.comacs.org For this compound, a primary or secondary amine would add to the β-carbon of the alkyne, leading to the formation of an enamine. Copper(I) can also catalyze the hydroamination of alkynes. rsc.org
[3+2] Cycloadditions: A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this reaction, an organic azide (B81097) reacts with the terminal alkyne to form a 1,2,3-triazole ring. libretexts.orgnih.gov
[2+2] Cycloadditions: Alkynes can undergo [2+2] cycloaddition reactions with alkenes, often promoted by visible light, to form four-membered carbocyclic rings. researchgate.netacs.org
Oxidative Functionalizations of the Alkyne Unit
The alkyne unit can be functionalized through various oxidative reactions.
Oxidative Coupling: In the presence of a catalyst, such as copper or gold, terminal alkynes can undergo oxidative homocoupling to form conjugated diynes. wikipedia.orgnih.govresearchgate.net This reaction, known as the Glaser coupling when using copper, is a powerful tool for creating extended π-systems. wikipedia.orgresearchgate.net
Oxidative Cyclization: Gold-catalyzed oxidative cyclization of alkynes bearing a tethered nucleophile, like an amide, can lead to the formation of functionalized lactams. rsc.org Similar strategies could potentially be employed with this compound if the carboxylic acid is first converted to a suitable derivative.
Oxidative Annulation: Rhodium-catalyzed oxidative [3+2] cascade annulation reactions between aldehydes and alkynes have been developed to synthesize complex polycyclic systems. acs.org
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives and participation in decarboxylation reactions.
Derivatization to Esters, Amides, and Acid Chlorides
The carboxylic acid of this compound can be readily converted into a variety of derivatives through standard organic chemistry methods. oregonstate.edukhanacademy.org
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by first converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide. libretexts.orgthermofisher.com
Amides: Amides can be synthesized by reacting the carboxylic acid with an amine, often requiring the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the carboxylic acid to a more reactive species. thermofisher.com
Acid Chlorides: The most reactive of the carboxylic acid derivatives, acid chlorides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org Acid chlorides serve as versatile intermediates for the synthesis of esters and amides. oregonstate.edulibretexts.org
Table 2: Common Derivatization Reactions of the Carboxylic Acid
| Derivative | Reagent(s) | General Reaction |
|---|---|---|
| Ester | R'-OH, H⁺ (catalyst) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amide | R'R''NH, Coupling Agent (e.g., DCC) | R-COOH + R'R''NH → R-CONR'R'' + H₂O |
| Acid Chloride | SOCl₂ | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |
Decarboxylative Processes and Their Mechanistic Implications
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, decarboxylation is facilitated in specific structural contexts. nih.gov
For 2-alkynoic acids, catalytic decarboxylation can be achieved using specific protocols. nih.gov A particularly relevant mechanism for decarboxylation involves β-keto acids, which undergo facile decarboxylation upon heating. masterorganicchemistry.com This occurs through a cyclic, six-membered transition state involving an intramolecular hydrogen bond, leading to the formation of an enol intermediate that then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com
While this compound is not a β-keto acid, the principles of decarboxylation highlight the importance of the electronic and structural environment around the carboxyl group. Decarboxylative coupling reactions, where the removal of CO₂ is coupled with the formation of a new bond, are also a possibility. nih.gov The mechanism of such a process would likely involve the formation of an organometallic intermediate after the initial decarboxylation.
Reactivity Modulated by the Thiolane Heterocycle
Electronic and Steric Influence of the Sulfur Atom on Adjacent Reactivity Centers
The sulfur atom in the thiolane ring exerts a significant electronic and steric influence on the adjacent prop-2-ynoic acid moiety. These effects can alter the reactivity of the alkyne and carboxylic acid functional groups.
Electronic Influence: The sulfur atom, with its lone pairs of electrons, can electronically influence the adjacent sp-hybridized carbons of the alkyne. This interaction can affect the electron density of the triple bond, potentially modulating its susceptibility to nucleophilic or electrophilic attack. Annulation of a thiophene (B33073) ring into a polycyclic system is known to influence fundamental properties like molecular geometry and electronic configuration. mdpi.com While thiolane is a saturated ring, the sulfur atom's electronegativity and polarizability still play a role. The electron-donating and -withdrawing capabilities of sulfur-containing groups can confer unique characteristics to molecules. nih.gov For instance, the acidity of the carboxylic acid proton could be subtly affected by the inductive effects of the thiolane ring.
Steric Influence: The non-planar, envelope conformation of the thiolane ring imposes steric constraints on the approach of reagents to the reactive centers of the side chain. vulcanchem.com This steric hindrance can direct the regioselectivity of addition reactions to the alkyne. For example, bulky reagents may preferentially attack the less hindered terminal carbon of the alkyne. Systematic studies on other complex molecules have shown that while electronic effects are often predominant, steric effects can also be significant in controlling reaction pathways. rsc.org In some cases, increasing steric bulk near a reactive site has been shown to improve both yield and regioselectivity in cycloaddition reactions. acs.org
Ring-Opening and Ring-Manipulation Reactions of Thiolane and Related Cyclic Sulfides
The thiolane ring itself is not inert and can undergo ring-opening and manipulation reactions under specific conditions, adding another layer of complexity to the reactivity of this compound.
Below is a table summarizing potential reaction types involving the thiolane ring:
| Reaction Type | Reagents/Conditions | Potential Products |
| Reductive Cleavage | Birch Reduction (e.g., Na/NH₃) | Linear thioalkanoic acids |
| Oxidation | Peroxy acids (e.g., m-CPBA) | 3-(Thiolane-1-oxide)-2-ynoic acid, 3-(Thiolane-1,1-dione)-2-ynoic acid |
| Desulfurization | Raney Nickel | Heptanoic acid derivatives |
Stereochemical Control via the Chiral Thiolane Center
The carbon atom of the thiolane ring attached to the prop-2-ynoic acid side chain (C2 position) is a stereocenter. This inherent chirality is a powerful tool for controlling the stereochemical outcome of reactions.
The chiral center can direct the facial selectivity of additions to the alkyne, leading to the preferential formation of one diastereomer over another. This is a well-established principle in asymmetric synthesis, where a chiral auxiliary directs the stereochemical course of a reaction. The introduction of a sulfur atom into a molecule can influence its molecular geometry, which in turn affects its reactivity and biological activity. nih.gov For instance, in the thio-Claisen rearrangement, chiral thioamides have been used for stereocontrol of C-C bond formation, achieving high diastereoselectivities. nih.gov The stereochemical information is retained and transferred during the reaction. acs.org The development of chiral polymers based on thiophenes with a stereogenic sulfur atom further underscores the importance of chirality in sulfur-containing compounds. rsc.org
Intramolecular Cyclization and Rearrangement Pathways Involving the Alkyne and Carboxylic Acid
The proximity of the alkyne and carboxylic acid functional groups in this compound allows for a variety of intramolecular reactions, leading to the formation of new cyclic structures.
Intramolecular Cyclization: The carboxylic acid can act as an intramolecular nucleophile, attacking the alkyne. This type of reaction, known as a cyclization, can be promoted by acids, bases, or transition metals. Depending on which carbon of the alkyne is attacked (the α- or β-carbon relative to the carboxyl group), different-sized lactones (cyclic esters) can be formed. The triple bond of propiolic acid is known to be reactive and can participate in various addition reactions. solubilityofthings.com Intramolecular cyclizations of organic azides have been shown to be effective for synthesizing N-heterocycles, and similar principles can apply to oxygen nucleophiles. researchgate.net
Rearrangement Pathways: Under certain conditions, the initial cyclization product can undergo further rearrangement. For example, a 5-membered lactone formed from an initial exo-dig cyclization could potentially rearrange to a more stable 6-membered lactone. Transition metal catalysis, such as with rhodium, can facilitate complex carbocyclization reactions, forming bridged tricyclic compounds from tethered dienes. nih.gov While the substrate is different, this illustrates the potential for metal catalysts to orchestrate complex intramolecular transformations involving unsaturated systems.
The table below outlines possible intramolecular pathways:
| Pathway | Conditions | Intermediate/Product |
| 5-exo-dig Cyclization | Acid or metal catalyst | Furanone derivative fused to the thiolane ring |
| 6-endo-dig Cyclization | Base or metal catalyst | Pyranone derivative fused to the thiolane ring |
| Rearrangement | Thermal or catalytic | Isomerization of the initial cyclization product |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Thiolan 2 Yl Prop 2 Ynoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. However, specific experimental data for 3-(Thiolan-2-yl)prop-2-ynoic acid are absent from peer-reviewed journals and spectral databases.
Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, DEPT) for Molecular Connectivity
For a definitive structural analysis, one-dimensional NMR techniques would be indispensable. A ¹H NMR spectrum would be expected to reveal the chemical shifts, integration, and coupling patterns of the protons in the thiolane ring and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would identify the number of unique carbon environments, including the characteristic signals for the acetylenic carbons and the carbonyl carbon. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between CH, CH₂, and CH₃ groups, confirming the structure of the thiolane ring. Without experimental spectra, a detailed analysis of molecular connectivity for this specific compound cannot be performed.
Multidimensional NMR Spectroscopy for Complex Structural Assignments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the complex spin systems anticipated in this molecule.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons within the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the thiolane ring to the prop-2-ynoic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to understanding the molecule's stereochemistry and preferred conformation.
The absence of published data from these experiments makes a detailed structural assignment impossible.
Elucidation of Stereochemical Features and Conformational Preferences via NMR
The thiolane ring is not planar and can adopt various envelope or twist conformations. Furthermore, the chiral center at the C2 position of the thiolane ring means the compound can exist as enantiomers. The analysis of coupling constants and NOESY correlations would be essential to determine the relative stereochemistry and the preferred conformation of the ring and its orientation relative to the side chain. This level of detailed stereochemical and conformational analysis is contingent on the availability of experimental NMR data.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While some predicted data exists on supplier websites, experimentally verified and published spectra are unavailable.
Characteristic Absorption Frequencies for Alkyne, Carboxylic Acid, and Thiolane Moieties
An experimental Infrared (IR) or Raman spectrum would be expected to show characteristic absorption bands for the key functional groups:
Alkyne (C≡C): A weak to medium stretching vibration typically around 2100-2260 cm⁻¹.
Carboxylic Acid (COOH): A very broad O-H stretching band from 2500-3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretching band around 1700-1725 cm⁻¹.
Thiolane Moiety: C-H stretching vibrations just below 3000 cm⁻¹ and C-S stretching vibrations, which are typically weak and appear in the fingerprint region (600-800 cm⁻¹).
Without access to the actual spectra, a precise assignment of these frequencies and an analysis of shifts due to the molecular environment cannot be conducted.
Hydrogen Bonding Interactions and Conformational Analysis by Vibrational Spectroscopy
The position and shape of the O-H and C=O stretching bands in the IR and Raman spectra are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. Analysis of these bands under different conditions (e.g., solvent, concentration) could provide insight into these intermolecular interactions. Furthermore, subtle shifts in the fingerprint region could potentially be correlated with specific conformations of the thiolane ring. This analysis, however, remains speculative without experimental data.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for gaining insight into its structure through fragmentation analysis. For this compound, HRMS would confirm the molecular formula of C₇H₈O₂S.
The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) is predicted to be influenced by the presence of the carboxylic acid, the alkyne, and the thiolan ring. The analysis of related structures provides a basis for predicting the fragmentation pathways. In short-chain carboxylic acids, characteristic losses of the hydroxyl group (M-17) and the entire carboxyl group (M-45) are common and prominent fragmentation pathways. libretexts.org
The thiolan ring itself can undergo characteristic fragmentation. For instance, the mass spectra of 2-alkylthiolanes often show fragments corresponding to the loss of the alkyl substituent and ring-opening reactions. The fragmentation of 2-iminothiolane (B1205332) derivatives has been studied, revealing complex rearrangements and cleavages influenced by the substituent. nih.gov
Therefore, the expected HRMS fragmentation pattern for this compound would likely involve an initial loss of water (M-18) from the carboxylic acid, followed by decarboxylation (loss of CO₂). Cleavage of the bond between the thiolan ring and the propynoic acid side chain is also a probable fragmentation route, leading to ions corresponding to the thiolan-2-yl cation and the prop-2-ynoic acid radical cation or their respective fragments. The presence of the sulfur atom can also direct fragmentation through pathways involving the sulfur-containing fragment.
Table 1: Predicted Major HRMS Fragmentation Ions for this compound
| m/z (predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 156.0245 | [M]⁺ | Molecular Ion |
| 139.0214 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 111.0292 | [M-COOH]⁺ | Loss of carboxyl group |
| 87.0449 | [C₄H₇S]⁺ | Thiolan-2-yl cation |
| 69.0027 | [C₃H₁O₂]⁺ | Prop-2-ynoic acid fragment |
Note: The m/z values are calculated based on the most abundant isotopes and are predictive in nature.
Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, the parts of a molecule that absorb light. The primary chromophore in this compound is the conjugated system formed by the carbon-carbon triple bond (alkyne) and the carbonyl group of the carboxylic acid.
In general, unconjugated carboxylic acids exhibit a weak n → π* transition at around 200-210 nm, which is often difficult to observe with standard instruments. libretexts.org Similarly, isolated alkynes have weak absorptions in the far UV region. However, the conjugation of the alkyne with the carbonyl group in the prop-2-ynoic acid moiety creates an extended π-system. This conjugation lowers the energy of the π → π* transition, shifting the absorption maximum (λmax) to a longer, more readily observable wavelength. libretexts.org
While specific experimental data for this compound is not available, analysis of related conjugated enyne systems suggests that a π → π* transition would be the most prominent feature in its UV-Vis spectrum. rsc.org The saturated thiolan ring is not expected to significantly participate in the conjugation but may have a minor auxochromic effect. The electronic transitions in such systems are influenced by the extent of conjugation; larger conjugated systems result in a shift of λmax to longer wavelengths. libretexts.org
Table 2: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Expected Transition | Predicted λmax Range (nm) | Notes |
| C≡C-C=O | π → π | 220 - 260 | The primary absorption due to the conjugated system. |
| C=O | n → π | 280 - 320 | A weaker, often less distinct absorption. |
Note: The predicted λmax range is an estimation based on data for similar conjugated systems.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported in the surveyed literature, we can infer its likely solid-state packing and intermolecular interactions based on the known behavior of carboxylic acids and sulfur-containing heterocycles.
The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. libretexts.org This dimerization is a very common and robust supramolecular synthon.
Table 3: Predicted Crystallographic Parameters and Key Interactions for this compound
| Parameter | Predicted Value/Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this size and functionality. |
| Space Group | P2₁/c or similar centrosymmetric group | Common for racemic mixtures of chiral compounds. |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond Dimers | Characteristic of carboxylic acids. libretexts.org |
| Other Potential Interactions | C-H···O, C-H···S, π-π stacking (if favorable) | Based on the molecular structure. |
Note: These parameters are hypothetical and would need to be confirmed by experimental X-ray diffraction analysis.
Advanced Applications and Derivatization in Synthetic Organic Chemistry
3-(Thiolan-2-yl)prop-2-ynoic Acid as a Key Synthon for Complex Molecular Architectures
The distinct reactive sites within this compound allow for its selective incorporation into a wide array of larger, more complex molecular frameworks. The alkyne group serves as a handle for cycloaddition and coupling reactions, while the carboxylic acid provides a site for forming amide or ester linkages.
The propynoic acid moiety is a powerful tool for constructing new heterocyclic rings. The electron-deficient triple bond is susceptible to attack by various nucleophiles, leading to cyclization reactions.
Nitrogen Heterocycles : The alkyne can undergo [3+2] cycloaddition reactions with azides (Huisgen cycloaddition) to form 1,2,3-triazoles. Furthermore, the carboxylic acid can be coupled with substituted hydrazines or other bifunctional nitrogen compounds to generate pyrazoles, pyridazinones, and other N-heterocycles. researchgate.netmdpi.comnih.govnih.gov
Sulfur Heterocycles : While the molecule already contains a thiolane ring, the alkyne can participate in reactions to form additional sulfur-containing rings. organic-chemistry.orgscispace.com For instance, reaction with hydrogen sulfide (B99878) or its equivalents can lead to the formation of thiophenes. arkat-usa.org Intramolecular reactions or reactions with sulfur-based reagents can yield complex fused or spirocyclic sulfur heterocycles. umich.edunih.gov
Oxygen Heterocycles : Intramolecular cyclization involving the carboxylic acid and the alkyne can produce furanones or other oxygen-containing rings under specific conditions. The addition of oxygen nucleophiles across the triple bond is another viable strategy for creating O-heterocycles.
The table below summarizes potential heterocyclic systems that can be synthesized from this compound.
| Heterocycle Class | Reagent/Reaction Type | Resulting Heterocycle |
| Nitrogen Heterocycles | Azides (R-N₃) / Cycloaddition | 1,2,3-Triazole |
| Hydrazines (R-NHNH₂) / Condensation-Cyclization | Pyrazolidinone | |
| Amidines / Condensation-Cyclization | Pyrimidine derivative | |
| Sulfur Heterocycles | Hydrogen Sulfide (H₂S) / Addition-Cyclization | Thiophene (B33073) derivative |
| Lawesson's Reagent / Thionation-Cyclization | Dithiole derivative | |
| Oxygen Heterocycles | H₂O / Hydration-Cyclization | Furanone derivative |
| Alcohols (R-OH) / Addition-Cyclization | Substituted Furan |
The dual functionality of the carboxylic acid and the alkyne makes this compound a promising monomer for creating functional polymers.
Polyamides : The carboxylic acid group can readily undergo polycondensation reactions with diamines to form polyamides. In such polymers, the 3-(thiolan-2-yl)prop-2-yne unit would exist as a repeating side chain, imparting unique properties to the polymer backbone and offering sites for further modification via the alkyne.
Polyurethanes : The compound can be utilized in the synthesis of polyurethanes through the thiol-yne reaction. researchgate.net The alkyne group can react with multifunctional thiols in a radical-mediated step-growth polymerization. mdpi.com This "click" reaction is highly efficient and can produce crosslinked polymer networks. researchgate.net For instance, the carboxylic acid can first be reacted with a diol to form an ester, which is then polymerized with a dithiol, or the acid itself can be used in conjunction with isocyanates and thiol-containing polyols to create complex polyurethane structures. mdpi.com
| Polymer Type | Key Reaction | Monomers | Resulting Architecture |
| Polyamide | Polycondensation | This compound + Diamine | Linear polymer with alkyne side chains |
| Polythioether | Thiol-Yne Radical Addition | This compound derivative + Dithiol | Crosslinked or linear polymer |
| Polyurethane | Thiol-Yne coupling to form polyol, then reaction with isocyanate | This compound, polythiol, diisocyanate | Crosslinked polyurethane network |
Development of Functional Derivatives with Tailored Reactivity Profiles
By modifying the carboxylic acid or the alkyne, a diverse library of functional derivatives can be created from this compound. These derivatives can be designed for specific applications in synthesis and chemical biology.
The chiral thiolane moiety is a structural feature found in some natural products, most notably biotin (B1667282) (Vitamin H). This compound, particularly in its enantiomerically pure form, serves as a valuable chiral building block for the synthesis of biotin analogues or other complex natural products containing a saturated sulfur heterocycle. The propynoic acid side chain provides a versatile handle for elaboration into the more complex side chains characteristic of these natural targets. Its rigid alkyne unit can be used to control stereochemistry in subsequent transformations or can be selectively reduced to the corresponding alkene or alkane.
The terminal alkyne group is a key functional group in bioorthogonal chemistry, often referred to as a "click chemistry" handle. This feature makes this compound an excellent scaffold for the design of chemical probes.
The molecule can be incorporated into a larger bioactive compound, and the alkyne serves as a latent reporter handle. After the probe interacts with its biological target (e.g., an enzyme or receptor), it can be tagged for visualization or purification by reacting it with an azide-containing reporter molecule (e.g., a fluorophore like rhodamine or a purification tag like biotin) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The carboxylic acid provides a convenient point for linking the probe to other molecules or surfaces.
| Probe Component | Function | Example |
| Recognition Element | Binds to the biological target | A pharmacophore attached via the carboxyl group |
| Bioorthogonal Handle | Allows for covalent labeling | The terminal alkyne (prop-2-ynoic acid) |
| Reporter/Affinity Tag | Enables detection or isolation | Azide-functionalized fluorophore or biotin |
Strategies for Stereoselective Functionalization of this compound Derivatives
The C2 position of the thiolane ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Control over this stereocenter is crucial for applications in natural product synthesis and as chiral ligands. Patented methods have described the synthesis of the (S)-enantiomer, providing access to stereochemically pure material. vulcanchem.com
Further stereoselective functionalization can be achieved through several strategies:
Asymmetric Hydrogenation : The alkyne can be selectively reduced to a (Z)- or (E)-alkene or to the saturated alkane using chiral catalysts (e.g., chiral rhodium or ruthenium complexes), which can introduce new stereocenters with high control.
Diastereoselective Additions : The existing stereocenter on the thiolane ring can direct the stereochemical outcome of reactions on the side chain. For example, the addition of nucleophiles across the alkyne or reactions at the alpha-carbon of the carboxylic acid can proceed with diastereoselectivity.
Chiral Auxiliaries : The carboxylic acid can be converted into an ester or amide with a chiral auxiliary (e.g., Evans auxiliaries). This auxiliary can then direct stereoselective alkylation or addition reactions on the molecule before being cleaved to reveal the functionalized, enantiopure product.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(Thiolan-2-yl)prop-2-ynoic acid to minimize side reactions?
To mitigate side reactions (e.g., polymerization of the propiolic acid moiety or oxidation of the thiolane ring), researchers should:
- Control reaction temperature : Lower temperatures (e.g., 0–10°C) reduce unwanted thermal degradation of the thiolane ring .
- Use inert atmospheres : Argon or nitrogen prevents oxidation of sulfur in the thiolane group .
- Select protecting groups : Temporarily block the propiolic acid’s reactive alkyne during thiolane ring formation .
- Monitor intermediates : Employ LC-MS or TLC to track reaction progress and isolate intermediates promptly .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Q. What crystallographic strategies resolve hydrogen bonding ambiguities in this compound using SHELX?
- Refinement in SHELXL : Use restraints for anisotropic displacement parameters (ADPs) to stabilize refinement of the thiolane ring’s sulfur atom, which may exhibit thermal motion .
- Hydrogen bond analysis : Apply GRAPH_SET (WinGX plugin) to classify hydrogen bonds (e.g., D-H⋯A motifs) and identify potential π-π stacking between thiolane rings .
- ORTEP visualization : Generate displacement ellipsoid plots to assess disorder in the propiolic acid group .
Advanced Research Questions
Q. How can graph set analysis interpret hydrogen bonding networks in the crystal lattice of this compound?
- Define motifs : Classify hydrogen bonds (e.g., carboxylic acid dimerization as R₂²(8)) using Etter’s graph theory .
- Topological mapping : Identify chains (C(4)) or rings (R₂²(10)) formed by thiolane S⋯O interactions.
- Validate via SHELX : Cross-reference hydrogen bond distances (e.g., 2.6–3.0 Å for O-H⋯O) with crystallographic data to resolve ambiguities .
Q. What computational approaches predict the reactivity of the thiolane ring in this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiolane ring .
- QSPR modeling : Correlate molecular descriptors (e.g., polar surface area, HOMO-LUMO gap) with experimental stability data .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess ring-opening propensity .
Q. How to address contradictions between computational predictions and experimental data for electronic properties?
- Re-evaluate basis sets : Use hybrid functionals (e.g., B3LYP-D3) to improve accuracy for sulfur-containing systems .
- Validate with spectroscopy : Compare computed IR/NMR spectra (GIAO method) with experimental data to identify discrepancies in charge distribution .
- Statistical analysis : Apply Bland-Altman plots to quantify systematic errors in computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
